molecular formula C11H11BrClN3O B1446301 3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416713-51-3

3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1446301
CAS No.: 1416713-51-3
M. Wt: 316.58 g/mol
InChI Key: MHGAZOHWCYZTQU-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a specialized heterocyclic building block designed for advanced pharmaceutical research and development. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a scaffold of significant interest in medicinal chemistry due to its close structural resemblance to purine bases found in natural nucleic acids like adenine and guanine . This similarity makes it a privileged core structure for designing molecules that can interact with biologically relevant enzymes and receptors. The bromo and chloro halogen substituents at the 3- and 5-positions of the fused ring system make this compound a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for rapid exploration of structure-activity relationships (SAR) . The tetrahydro-2H-pyran-2-yl (THP) group at the N1 position is a common protecting group for the pyrazole nitrogen, which is crucial for directing regioselectivity during synthesis and can be removed in later stages to reveal additional binding motifs . Researchers primarily utilize this scaffold in the synthesis of tyrosine kinase inhibitors and for probing various other biological targets . Its application is fundamental in the discovery of new therapeutic agents, particularly in the fields of oncology and antiviral research, where heterocyclic compounds play a pivotal role .

Properties

IUPAC Name

3-bromo-5-chloro-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClN3O/c12-10-8-5-7(13)6-14-11(8)16(15-10)9-3-1-2-4-17-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGAZOHWCYZTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=N3)Cl)C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Pyrazolo[3,4-b]pyridine Core

  • The synthesis begins with the preparation of a pyrazole intermediate, typically a 3-aminopyrazole derivative.
  • This intermediate is subjected to cyclization with a 1,3-biselectrophile, such as α,β-unsaturated carbonyl compounds or related reagents, under acidic conditions to form the fused pyrazolo[3,4-b]pyridine ring system.
  • The cyclization step can be catalyzed by Brønsted acids or Lewis acids to promote ring closure efficiently.

Attachment of the Tetrahydro-2H-pyran-2-yl Protecting Group

  • The N1 position of the pyrazolo[3,4-b]pyridine core is protected or functionalized with a tetrahydro-2H-pyran-2-yl (THP) group.
  • This is typically achieved by nucleophilic substitution or protection reactions using tetrahydropyran derivatives such as dihydropyran in the presence of acid catalysts.
  • The THP group serves as a protecting group for the nitrogen, enhancing the compound’s stability and solubility during subsequent synthetic steps.

Multi-Step Synthesis Summary

Step Reaction Type Reagents/Conditions Purpose
1 Cyclization 3-Aminopyrazole + 1,3-biselectrophile, acid catalyst Formation of pyrazolo[3,4-b]pyridine core
2 Bromination N-Bromosuccinimide (NBS), catalyst Introduction of bromine at C-3
3 Chlorination N-Chlorosuccinimide (NCS) or equivalent Introduction of chlorine at C-5
4 N-Protection with THP group Dihydropyran, acid catalyst Attachment of tetrahydro-2H-pyran-2-yl group at N1

Industrial and Scalable Synthesis Considerations

  • Industrial synthesis may employ continuous flow chemistry to improve reaction control, safety, and scalability.
  • Optimization of reagent stoichiometry, reaction time, and temperature is critical to maximize yield and purity.
  • Cost-effective and readily available reagents are preferred for large-scale production.

Research Findings and Reaction Optimization

  • Studies have shown that the use of Brønsted acid promoters significantly enhances the cyclization efficiency in pyrazolo[3,4-b]pyridine synthesis.
  • Selective halogenation is achieved by controlling reagent equivalents and reaction times to avoid polyhalogenation.
  • The THP protecting group introduction is optimized by adjusting acid catalyst concentration and reaction temperature to prevent decomposition of the heterocyclic core.
  • Purification is typically performed by flash chromatography or recrystallization to isolate the pure compound.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Yield & Notes
Pyrazolo[3,4-b]pyridine core Cyclization of 3-aminopyrazole + biselectrophile Acid catalysis (e.g., acetic acid) Moderate to high yields (60-85%)
Bromination Electrophilic substitution with NBS NBS, catalyst, controlled temperature High regioselectivity, yields ~70-80%
Chlorination Electrophilic substitution with NCS NCS or similar chlorinating agent Controlled mono-chlorination, yields ~65-75%
THP group attachment N-protection via nucleophilic substitution Dihydropyran, acid catalyst (e.g., p-TsOH) High yield, stabilizes nitrogen, ~80%

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of bases and solvents like DMF or DMSO.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts can be used.

    Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving halogenated heterocycles.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogens can influence its binding affinity and specificity. The tetrahydro-2H-pyran-2-yl group may also play a role in enhancing its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazolo[3,4-b]pyridine Derivatives

The following table highlights structural analogs with variations in halogen substituents, protective groups, and ring positions:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Key Properties/Applications
3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine 1416713-51-3 C₁₁H₁₁BrClN₃O 316.58 Br (C3), Cl (C5), THP (N1) Intermediate in kinase inhibitor synthesis
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine 1416713-91-1 C₁₁H₁₁BrIN₃O 408.03 Br (C5), I (C3), THP (N1) Halogen-swapped analog; potential radiopharmaceutical applications
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine 893722-46-8 C₆H₃BrClN₃ 232.46 Br (C5), Cl (C3), no THP Unprotected core structure; lower solubility
3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine 1416714-55-0 C₁₁H₁₁BrClN₃O 316.58 Br (C3), Cl (C4), THP (N1) Regioisomer with shifted chloro substituent
Key Observations:
  • Halogen Effects : Replacement of chlorine with iodine (e.g., 5-Bromo-3-iodo analog) increases molar mass by ~29% and may alter electronic properties for targeted binding in drug discovery .
  • THP Role : The THP group in the target compound and analogs (e.g., 1416714-55-0) improves synthetic handling but adds ~100 g/mol compared to unprotected derivatives (e.g., 893722-46-8) .

Biological Activity

3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a complex heterocyclic compound with significant potential in medicinal chemistry. Characterized by its unique structure, this compound features a pyrazolo[3,4-b]pyridine core, which is known for diverse biological activities. Despite the absence of extensive published research specifically on this compound, its structural characteristics suggest potential applications in various therapeutic areas.

  • Molecular Formula : C₁₁H₁₁BrClN₃O
  • Molecular Weight : 316.58 g/mol
  • CAS Number : 1416714-52-7
  • IUPAC Name : this compound
  • SMILES Notation : ClC1=CC=C2C(=N1)C(Br)=NN2C1CCCCO1

Biological Activity

The biological activity of compounds within the pyrazolo[3,4-b]pyridine class has been documented in various studies, indicating their potential as:

  • Antibacterial Agents : Similar compounds have shown activity against gram-positive and gram-negative bacteria. For example, derivatives of pyrazolo[3,4-b]pyridine have exhibited minimum inhibitory concentration (MIC) values that suggest efficacy against resistant strains such as MRSA .
  • Antitumor Agents : The pyrazolo[3,4-b]pyridine scaffold is recognized for its anticancer properties. Research indicates that compounds with this core can inhibit critical cellular pathways involved in tumor growth and proliferation .

The biological activity of this compound may be attributed to several factors:

  • Halogen Substituents : The presence of bromine and chlorine atoms can enhance the compound's reactivity and interaction with biological targets.
  • Nitrogen Atoms in the Pyrazole Ring : These atoms may facilitate interactions with enzymes or receptors involved in various biochemical pathways.
  • Tetrahydropyran Moiety : This structural feature may contribute to the compound's solubility and bioavailability, enhancing its therapeutic potential.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the diverse biological activities associated with the pyrazolo[3,4-b]pyridine core:

Compound NameMolecular FormulaKey Features
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridineC₁₂H₁₂BrN₃O₂Studied for anti-inflammatory activity
3-Amino-5-bromo-4,6-dimethylpyrazolo[3,4-b]pyridineC₉H₈BrN₃Used as a precursor for complex heterocycles; shows anticancer activity

Q & A

Basic: What are the common synthetic routes for preparing 3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine?

Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrazolo[3,4-b]pyridine core. A general approach includes:

  • Step 1 : Introduction of bromine and chlorine substituents via electrophilic halogenation. For example, bromination using NBS (N-bromosuccinimide) in DMF under controlled heating (110°C, 16 hours) followed by chlorination with POCl₃ or SOCl₂ .
  • Step 2 : Protection of the pyrazole nitrogen using a tetrahydropyran (THP) group. This is achieved via acid-catalyzed reaction with dihydropyran in dichloromethane (DCM) .
  • Step 3 : Purification via column chromatography or recrystallization. For intermediates, Boc (tert-butoxycarbonyl) protection may be employed to stabilize reactive sites during coupling reactions .

Advanced: How can reaction conditions be optimized to mitigate low yields during halogenation steps?

Methodological Answer:
Low yields in halogenation often arise from incomplete substitution or side reactions. Strategies include:

  • Temperature Control : Maintaining precise temperatures (e.g., 0–5°C for bromination to suppress dihalogenation) .
  • Catalyst Selection : Using Lewis acids like FeCl₃ to enhance regioselectivity in chlorination .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while dichloroethane minimizes byproduct formation .
  • Real-Time Monitoring : Employ LC-MS or TLC to track reaction progress and halt before decomposition .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and THP protection. For example, the THP group shows distinct signals at δ 1.5–4.5 ppm .
  • LC-MS : To verify molecular weight (e.g., [M+H]⁺ for C₁₁H₁₂BrClN₃O expected at ~326.5 Da) and purity .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in related pyrazolo[3,4-b]pyridines with dihedral angles <5° between fused rings .

Advanced: How can structural contradictions (e.g., unexpected regiochemistry) be resolved?

Methodological Answer:
Contradictions often arise from competing reaction pathways. Solutions:

  • Computational Modeling : DFT calculations predict thermodynamic stability of isomers .
  • Crystallographic Validation : Single-crystal X-ray diffraction unambiguously assigns positions of bromine/chlorine substituents. For example, π-π stacking interactions in related structures confirm planar arrangements .
  • Isotopic Labeling : Use ²H or ¹⁵N-labeled precursors to trace substitution pathways via NMR .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (P261/P271) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid water contact to prevent exothermic reactions (P223) .

Advanced: How does the THP protecting group influence downstream reactivity?

Methodological Answer:
The THP group:

  • Stabilizes Intermediates : Prevents undesired N-alkylation during cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .
  • Facilitates Deprotection : Cleaved under mild acidic conditions (e.g., HCl in dioxane) without disrupting halogen substituents .
  • Steric Effects : Bulky THP may hinder access to reactive sites, necessitating optimization of catalyst loading (e.g., Pd₂(dba)₃/XPhos for coupling reactions) .

Basic: What biological targets are associated with pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:
These derivatives are explored as:

  • Kinase Inhibitors : Targeting ALK or JAK2 due to their ATP-binding site compatibility .
  • Anticancer Agents : Compound 61 (a pyrazolo[3,4-b]pyridinone analog) inhibits human tissue-nonspecific alkaline phosphatase (h-TNAP) with IC₅₀ < 100 nM .
  • Antimicrobials : Halogenated variants disrupt bacterial DNA gyrase .

Advanced: How can structure-activity relationships (SAR) guide functionalization for improved potency?

Methodological Answer:
SAR studies prioritize:

  • Halogen Positioning : Bromine at C3 enhances steric bulk for target binding, while chlorine at C5 improves lipophilicity (logP optimization) .
  • Side-Chain Modifications : Introducing amino groups (e.g., propylamino at C6) enhances hydrogen bonding with residues like Asp or Glu .
  • Bioisosteric Replacement : Substituting THP with morpholine or piperazine alters solubility and bioavailability .

Basic: What solvents are compatible with this compound for reaction scalability?

Methodological Answer:
Preferred solvents include:

  • Polar Aprotics : DMF, DMSO for high-temperature reactions (100–120°C) .
  • Chlorinated Solvents : DCM or chloroform for Boc deprotection .
  • Ether Derivatives : THF or 2-MeTHF for Grignard or organometallic reactions .

Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be reconciled?

Methodological Answer:

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers of THP) by cooling to −40°C .
  • COSY/NOESY : Identifies through-space correlations to confirm substituent proximity .
  • High-Resolution MS : Differentiates isobaric impurities (e.g., Cl vs. Br isotopic patterns) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

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